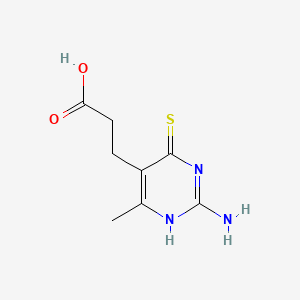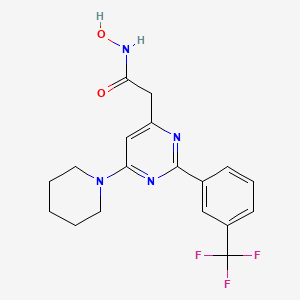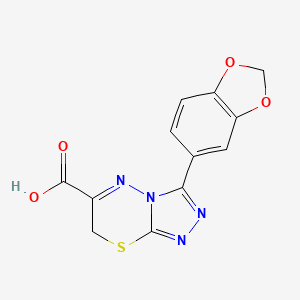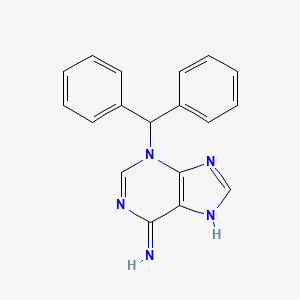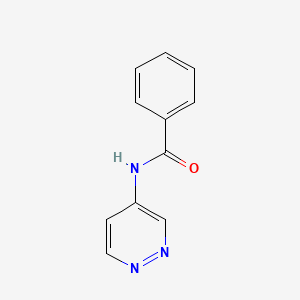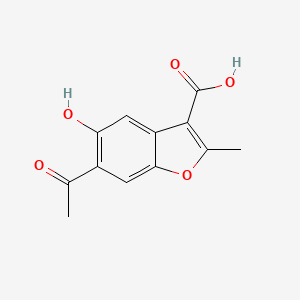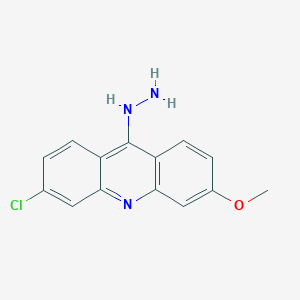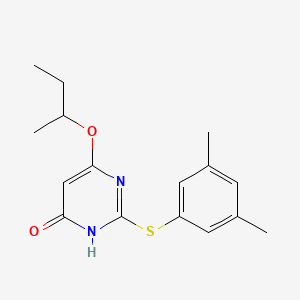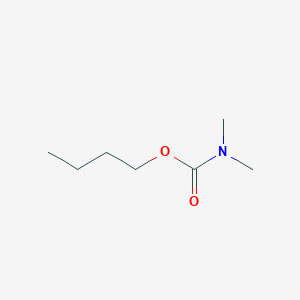
Carbamic acid, dimethyl-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl dimethylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in organic synthesis. Butyl dimethylcarbamate, in particular, is known for its role in the synthesis of other chemical compounds and its use as a reagent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl dimethylcarbamate can be synthesized through the reaction of butylamine with dimethyl carbonate. This reaction typically occurs under mild conditions and in the presence of a suitable catalyst. The general reaction is as follows:
Butylamine+Dimethyl Carbonate→Butyl Dimethylcarbamate+Methanol
The reaction is environmentally friendly as it avoids the use of toxic reagents like phosgene . Catalysts such as iron-chrome (Fe-Cr) are often used to enhance the reaction efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of butyl dimethylcarbamate involves continuous flow systems where the reactants are passed over solid catalysts. This method ensures high yields and selectivity while minimizing the production of hazardous by-products . The reaction conditions typically involve temperatures around 150°C and the use of catalysts like Fe₂O₃/SiO₂ or Fe₂O₃/CoO/NiO/SiO₂ .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted carbamates.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form butylamine and dimethyl carbonate.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols, can react with butyl dimethylcarbamate to form new carbamate derivatives.
Acids and Bases: Used in hydrolysis reactions to break down the compound into its constituent parts.
Major Products Formed
Substituted Carbamates: Formed through substitution reactions.
Butylamine and Dimethyl Carbonate: Formed through hydrolysis reactions.
Applications De Recherche Scientifique
Butyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to protect amine groups during chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of butyl dimethylcarbamate involves its interaction with nucleophiles. The carbamate group can react with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity . This property makes it useful as an enzyme inhibitor in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl Carbamate
- Ethyl Carbamate
- Propyl Carbamate
- Tert-Butyl Carbamate
Uniqueness
Butyl dimethylcarbamate is unique due to its specific alkyl chain length, which influences its reactivity and selectivity in chemical reactions. Compared to other carbamates, it offers a balance between reactivity and stability, making it suitable for various applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
7304-97-4 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-10-7(9)8(2)3/h4-6H2,1-3H3 |
Clé InChI |
MZWPUQMAMJFJPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12924185.png)
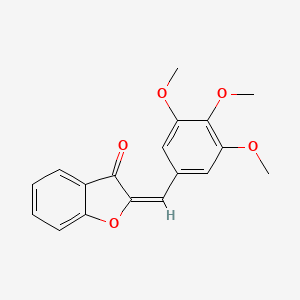
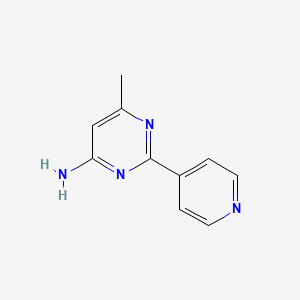
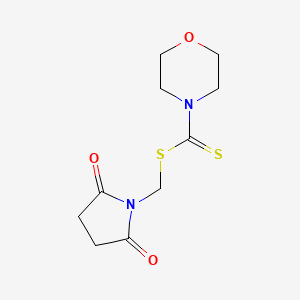
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
